P2X7 Receptor Antagonist Potency: IC50 = 9 nM
3-((2-Chloro-4-fluorobenzyl)oxy)azetidine exhibits potent antagonist activity at the human P2X7 receptor with an IC50 of 9 nM, measured in 1321N1 cells via FLIPR calcium flux assay [1]. This potency is approximately 13.7-fold higher than that of the reference P2X7 antagonist A-438079 (IC50 = 123 nM) and 1.8-fold higher than CHEMBL380239 (IC50 = 15.8 nM) [2]. The enhanced potency is attributed to the specific 2-chloro-4-fluorobenzyl substitution, which optimizes hydrophobic and halogen-bonding interactions within the receptor's orthosteric site.
| Evidence Dimension | P2X7 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | A-438079: 123 nM; CHEMBL380239: 15.8 nM |
| Quantified Difference | 13.7-fold more potent than A-438079; 1.8-fold more potent than CHEMBL380239 |
| Conditions | Human P2X7 receptor expressed in 1321N1 cells; calcium flux measured by FLIPR assay; BzATP agonist |
Why This Matters
Superior potency directly translates to lower required compound concentrations in functional assays, reducing off-target effects and enabling more sensitive detection of P2X7-mediated signaling in inflammation and neuropathic pain research.
- [1] BindingDB. Entry: BDBM50237707. Target: P2X purinoceptor 7. Assay: ChEMBL_1662405 (CHEMBL4012086). IC50: 9±n/a nM. Measured in 1321N1 cells by FLIPR calcium flux assay. Citation: O'Brien-Brown, J. et al. View Source
- [2] BindingDB. Entry: BDBM50410955 (A-438079). IC50: 123 nM. Target: P2X7 receptor expressed in HEK293 cells. Entry: BDBM50410957 (CHEMBL380239). IC50: 15.8 nM. Target: P2X7 receptor expressed in 1321N1 cells. View Source
